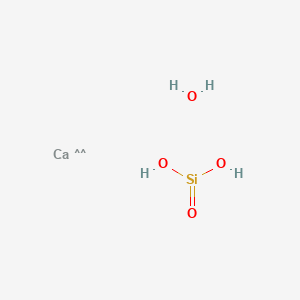
Xonotlite (Ca(SiO3).xH2O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xonotlite (Ca(SiO3).xH2O), also known as Xonotlite (Ca(SiO3).xH2O), is a useful research compound. Its molecular formula is CaH4O4Si and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound Xonotlite (Ca(SiO3).xH2O) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Xonotlite (Ca(SiO3).xH2O) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xonotlite (Ca(SiO3).xH2O) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermal Insulation
High-Temperature Insulation:
Xonotlite is primarily recognized for its excellent thermal insulation properties. It can withstand high temperatures (up to 1000 °C) and is used in the production of insulating materials with low density (average density < 200 kg/m³) and significant compressive strength (up to 1.5 MPa) . The needle-shaped crystals of xonotlite contribute to its high porosity and low thermal conductivity, making it suitable for applications in industries requiring heat-resistant materials.
Material Properties:
- Density: ~180 kg/m³
- Compressive Strength: ~0.9 MPa
- Operating Temperature: Up to 1000 °C
These properties make xonotlite an ideal candidate for thermal insulation in construction, aerospace, and automotive industries.
Environmental Remediation
Phosphate Removal:
Recent studies have highlighted the potential of xonotlite in environmental applications, particularly in the removal and recovery of phosphates from aqueous solutions. Its high surface area and reactivity allow for effective adsorption of phosphate ions, making it useful in wastewater treatment processes .
Biodurability Studies:
Research on the biodurability of xonotlite indicates that it is biocompatible and can be safely used in environments where human exposure is a concern. The elimination kinetics from biological systems are favorable, suggesting that xonotlite could be utilized in medical or environmental contexts without significant health risks .
Advanced Materials Development
Catalytic Applications:
Due to its nanoscale fibers and developed specific surface area, xonotlite can serve as a catalyst support in various chemical reactions, including hydrogen production. Its structural characteristics facilitate catalytic processes, enhancing efficiency in chemical manufacturing .
Cement-Based Compositions:
Xonotlite has been explored as an additive in cement-based materials to improve mechanical properties and durability. Studies indicate that incorporating xonotlite into cement formulations can enhance strength and reduce permeability, contributing to the longevity of concrete structures .
Data Summary Table
| Application Area | Key Properties | Examples of Use |
|---|---|---|
| Thermal Insulation | High porosity, low density | Insulating materials for construction |
| Environmental Remediation | High reactivity | Phosphate removal from wastewater |
| Advanced Materials | Nanoscale fibers | Catalysts for chemical reactions |
| Improved mechanical properties | Additive in cement-based materials |
Case Studies
-
Thermal Insulation Products:
A study demonstrated that xonotlite-based thermal insulators maintained structural integrity at elevated temperatures while exhibiting minimal shrinkage during firing processes. The optimal synthesis conditions were identified as a molar ratio of CaO/SiO₂ = 1.2 with hydrothermal synthesis at 220 °C for 8 hours . -
Phosphate Adsorption:
In laboratory experiments, xonotlite was shown to effectively adsorb phosphates from synthetic wastewater samples, achieving significant reductions in phosphate concentrations within short contact times . -
Cement Enhancement:
Research indicated that incorporating xonotlite into cement mixtures resulted in improved compressive strength and reduced water absorption rates compared to traditional formulations, validating its potential as a sustainable building material .
Propiedades
Número CAS |
12141-77-4 |
|---|---|
Fórmula molecular |
CaH4O4Si |
Peso molecular |
136.19 g/mol |
InChI |
InChI=1S/Ca.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |
Clave InChI |
UGGQKDBXXFIWJD-UHFFFAOYSA-N |
SMILES |
O.O[Si](=O)O.[Ca] |
SMILES canónico |
O.O[Si](=O)O.[Ca] |
Key on ui other cas no. |
12141-77-4 |
Sinónimos |
Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















